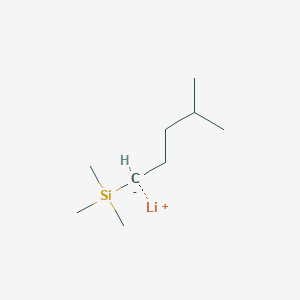
lithium;trimethyl(4-methylpentyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium;trimethyl(4-methylpentyl)silane is an organosilicon compound with the chemical formula C9H21LiSi. This compound is characterized by the presence of a lithium atom bonded to a silicon atom, which is further bonded to a trimethylsilyl group and a 4-methylpentyl group. Organosilicon compounds like this compound are known for their unique chemical properties and applications in various fields, including organic synthesis and materials science .
准备方法
Synthetic Routes and Reaction Conditions
Lithium;trimethyl(4-methylpentyl)silane can be synthesized through several methods. One common approach involves the reaction of chlorosilanes with organolithium reagents. For example, the reaction of trimethylchlorosilane with 4-methylpentyl lithium under anhydrous conditions can yield this compound. The reaction typically requires a solvent such as tetrahydrofuran (THF) and is conducted at low temperatures to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and controlled reaction conditions is crucial to achieving the desired product quality .
化学反应分析
Types of Reactions
Lithium;trimethyl(4-methylpentyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain reactions, particularly in the presence of hydrosilanes.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new organosilicon compounds
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or aqueous fluoride can be used for oxidation reactions.
Reduction: Hydrosilanes like triethylsilane or polymethylhydrosiloxane (PMHS) are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with this compound under mild conditions
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Reduced organic compounds with silicon-hydrogen bonds.
Substitution: New organosilicon compounds with various functional groups
科学研究应用
Lithium;trimethyl(4-methylpentyl)silane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the synthesis of bioactive molecules and as a protecting group for sensitive functional groups.
Industry: The compound is used in the production of advanced materials, including silicon-based polymers and coatings
作用机制
The mechanism of action of lithium;trimethyl(4-methylpentyl)silane involves its ability to donate or accept electrons, making it a versatile reagent in various chemical reactions. The lithium atom acts as a nucleophile, attacking electrophilic centers in other molecules. The silicon atom, with its affinity for oxygen and fluorine, can form stable bonds with these elements, facilitating various transformations .
相似化合物的比较
Similar Compounds
Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH, used in similar applications but with different reactivity due to the absence of the lithium atom.
Triethylsilane: Another organosilicon compound with the formula (C2H5)3SiH, used as a reducing agent in organic synthesis.
Polymethylhydrosiloxane (PMHS): A polymeric hydrosilane used in reductions and as a precursor for silicon-based materials.
Uniqueness
Lithium;trimethyl(4-methylpentyl)silane is unique due to the presence of both lithium and silicon atoms in its structure. This combination imparts distinct reactivity, making it a valuable reagent in organic synthesis and materials science. Its ability to participate in a wide range of chemical reactions, including oxidation, reduction, and substitution, sets it apart from other organosilicon compounds .
属性
CAS 编号 |
111536-38-0 |
|---|---|
分子式 |
C9H21LiSi |
分子量 |
164.3 g/mol |
IUPAC 名称 |
lithium;trimethyl(4-methylpentyl)silane |
InChI |
InChI=1S/C9H21Si.Li/c1-9(2)7-6-8-10(3,4)5;/h8-9H,6-7H2,1-5H3;/q-1;+1 |
InChI 键 |
SHFLFJANNNIHQU-UHFFFAOYSA-N |
规范 SMILES |
[Li+].CC(C)CC[CH-][Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




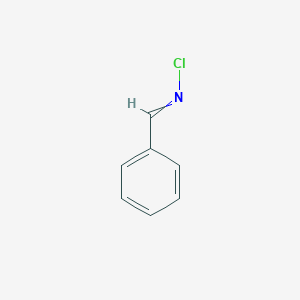
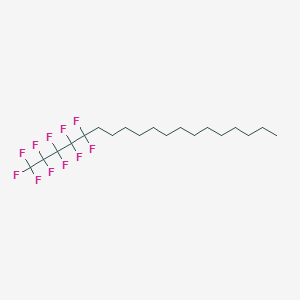

![1,5-Dibromo-3-methyl-3-azabicyclo[3.2.0]hept-6-ene-2,4-dione](/img/structure/B14311108.png)
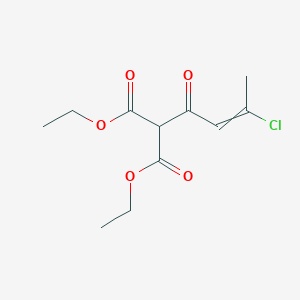
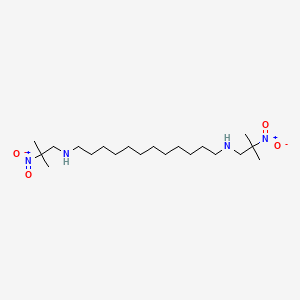

![1-[(4-Chlorophenoxy)(1H-1,2,4-triazol-1-yl)phosphoryl]pyridin-1-ium](/img/structure/B14311132.png)
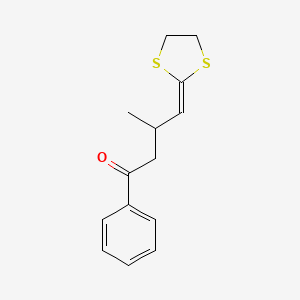
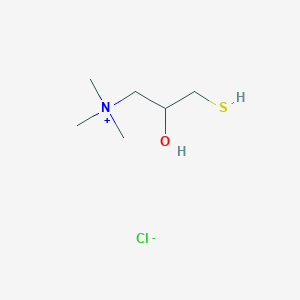
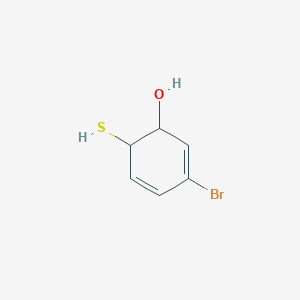
![3-[2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethyl]-2,3-dimethylcyclohexan-1-one](/img/structure/B14311156.png)
